molecular formula C8H15ClFN B15509407 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B15509407
M. Wt: 179.66 g/mol
InChI Key: YJZOLGKKELMPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a fluoromethyl (-CH2F) substituent at the C3 position of the 8-azabicyclo[3.2.1]octane scaffold. This compound belongs to the tropane alkaloid family, a class known for modulating neurotransmitter reuptake (e.g., dopamine, serotonin) due to structural similarities to cocaine .

Properties

Molecular Formula

C8H15ClFN

Molecular Weight

179.66 g/mol

IUPAC Name

3-(fluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H14FN.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-5H2;1H

InChI Key

YJZOLGKKELMPCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CF.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Properties

The table below summarizes key structural features, molecular properties, and applications of 3-(fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride and related compounds:

Compound Name (CAS or Key Identifier) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane HCl (Target) Fluoromethyl (-CH2F) at C3 C8H14ClFN 193.66 Potential CNS targeting; improved metabolic stability N/A
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl 2-Pyridinylsulfanyl at C3 C12H17ClN2S 256.79 Research use; sulfur may enhance π-π interactions
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl (478866-38-5) Fluorine (-F) at C3 (exo) C7H13ClFN 165.64 High lipophilicity; explored in medicinal chemistry
8-Oxa-3-azabicyclo[3.2.1]octane HCl (54745-74-3) Oxygen atom in ring (8-oxa) C6H11ClNO 155.62 Organic synthesis intermediate; altered ring electronics
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane HCl Thiophen-3-ylmethyl at C3 C12H18ClNS 243.80 Sulfur-containing analog; potential GPCR modulation
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl (1254104-06-7) Two fluorines at C3 C7H12ClF2N 183.63 Enhanced metabolic stability; CNS applications
Cocaine Hydrochloride Benzoyloxy and methyl ester at C2/C3 C17H21NO4·HCl 339.82 DAT inhibitor; stimulant (reference compound)

Key Comparisons

Electronic and Steric Effects
  • Fluorinated Derivatives: The target compound’s fluoromethyl group (-CH2F) provides moderate electronegativity and steric bulk compared to monofluoro (-F) or difluoro (-CF2) analogs.
  • Heteroatom Modifications : Replacing a carbon with oxygen (8-oxa analog) introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Q & A

Q. What are the key considerations in synthesizing 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the bicyclic core via ring-closing reactions, such as iodoamination or cyclization of precursor amines under controlled pH and temperature .
  • Step 2 : Fluoromethylation via nucleophilic substitution or radical-mediated methods, using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) .
  • Step 3 : Hydrochloride salt formation through acid-base titration with HCl in anhydrous conditions. Critical factors include solvent choice (e.g., DMSO for solubility), reaction time optimization, and purification via recrystallization or column chromatography .

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, coupling constants (J values) in ¹H NMR distinguish axial/equatorial fluoromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z vs. calculated for C₉H₁₅ClFN).
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity and receptor interactions?

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]WIN35,428) to assess affinity for dopamine/norepinephrine transporters. Competitive binding studies quantify IC₅₀ values .
  • Functional Assays : Measure neurotransmitter uptake inhibition in transfected cell lines (e.g., HEK-293 cells expressing human DAT/SERT) .
  • In Vivo Models : Behavioral tests (e.g., locomotor activity in rodents) to correlate pharmacokinetic data (plasma half-life, brain penetration) with efficacy .

Q. How to resolve contradictions in pharmacological data across studies?

Contradictions may arise from stereochemical differences or assay conditions. Methodological solutions include:

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate (+)- and (-)-enantiomers, then retest activity .
  • Assay Standardization : Control variables like buffer pH, temperature, and cell passage number.
  • Comparative SAR Tables :
Substituent PositionBiological Activity (DAT IC₅₀, nM)Reference
3-(Fluoromethyl)12.3 ± 1.5
3-(Chlorophenyl)8.7 ± 0.9
3-(Pyridinyl)25.4 ± 3.1

Q. What computational methods are used to study its interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina predicts binding poses in DAT/SERT crystal structures (PDB ID: 4M48). Focus on fluoromethyl hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over 100 ns trajectories. Analyze hydrogen bonding and fluorine’s electrostatic effects .
  • QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with activity .

Q. How to optimize enantioselective synthesis for chiral purity?

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation of intermediate alkenes .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to separate enantiomers .
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis, targeting >98% ee for pharmacological studies .

Q. How to analyze stability under varying storage and experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
ConditionDegradation Products% Purity Loss
60°C, dryDehydrohalogenation byproducts8.2%
UV lightOxidized fluoromethyl derivatives12.7%
  • Long-Term Storage : Store at -20°C in amber vials under argon; avoid aqueous buffers >pH 7.0 to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.